2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
Overview
Description
2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S2 and its molecular weight is 472 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the β-carbonic anhydrases (β-CAs) present in Mycobacterium tuberculosis . These enzymes, specifically MtCA1, MtCA2, and MtCA3, play crucial roles in various physiological processes, including pH regulation and CO2 transport .
Mode of Action
The compound interacts with these β-CAs by inhibiting their activity . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal physiological processes regulated by these enzymes.
Biochemical Pathways
The inhibition of β-CAs affects several biochemical pathways. Primarily, it disrupts the pH regulation and CO2 transport in the bacterial cells, which can lead to an imbalance in the internal environment of the bacteria . This disruption can inhibit the growth of the bacteria and potentially lead to their death.
Pharmacokinetics
The effectiveness of the compound against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its targets within the bacterial cells .
Result of Action
The most significant result of the compound’s action is its ability to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis . This is particularly important given the increasing prevalence of drug-resistant tuberculosis.
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c23-17-10-4-5-11-18(17)24-21(27)15-30-22-25-31(28,29)20-13-7-6-12-19(20)26(22)14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTBKTXZEGZSHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC(=O)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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